

Application Note: Spectrophotometric Determination of Hexavalent Chromium using 1,5-Diphenylcarbazide

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Compound of Interest

Compound Name: 1,5-Diphenylcarbazone

Cat. No.: B7855421

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexavalent chromium [Cr(VI)] is a toxic and carcinogenic compound often found in industrial wastewater from processes like leather tanning, electroplating, and pigment manufacturing.^[1] ^[2]^[3] Its accurate quantification is crucial for environmental monitoring and ensuring public health. The U.S. Environmental Protection Agency (EPA) has established stringent guidelines for chromium levels in drinking water.^[4] The most common and widely accepted method for the selective determination of Cr(VI) is the 1,5-diphenylcarbazide (DPC) colorimetric method.^[4]^[5] This method is highly sensitive and is based on the reaction of Cr(VI) with DPC in an acidic solution to produce a distinct magenta-colored complex.^[1]^[6]

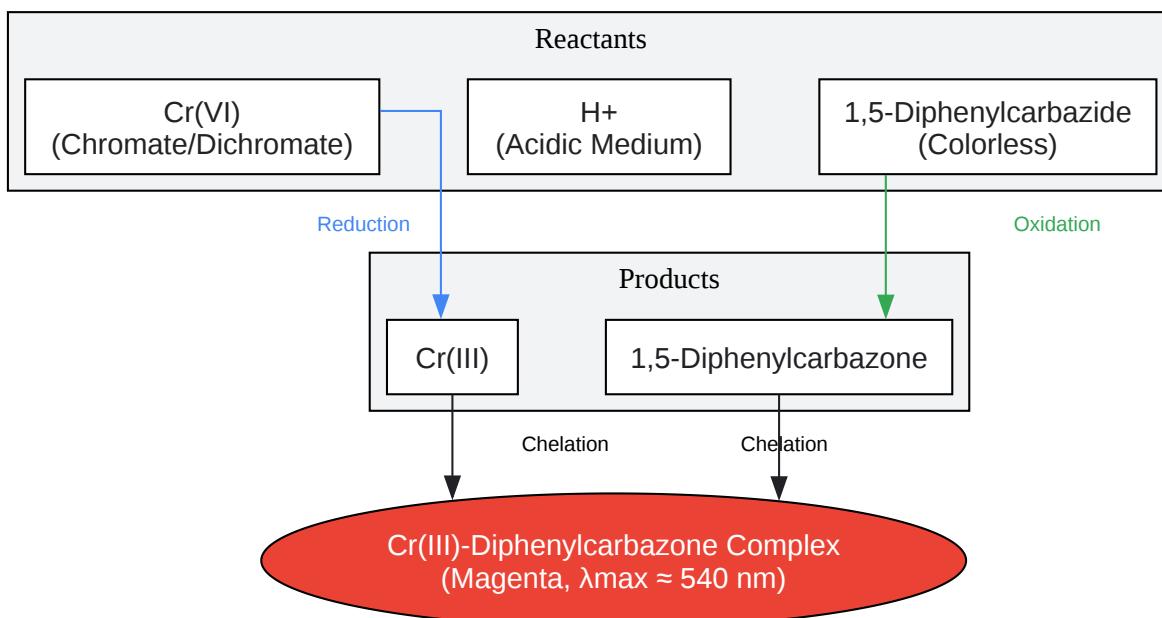
Principle of the Method

The determination of Cr(VI) using 1,5-diphenylcarbazide involves a two-step process in a strongly acidic medium (typically pH 1-2).^[1]^[7]

- Redox Reaction: Hexavalent chromium, a strong oxidizing agent, oxidizes 1,5-diphenylcarbazide to **1,5-diphenylcarbazone**. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)).^[3]^[6]^[7]

- Chelation: The newly formed Cr(III) ions then chelate with two molecules of the **1,5-diphenylcarbazone** to form a stable, intensely colored magenta or reddish-purple complex. [5][7][8]

The intensity of the resulting color is directly proportional to the initial concentration of Cr(VI) and is measured spectrophotometrically at its maximum absorbance wavelength (λ_{max}), which is approximately 540 nm.[1][6][9]



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Caption: Chemical reaction pathway for Cr(VI) detection.

Quantitative Data Summary

The 1,5-diphenylcarbazide method exhibits high sensitivity, though analytical parameters can vary based on specific experimental conditions and instrumentation.

| Parameter | Typical Value | Source(s) |
|--|---|------------|
| Wavelength of Max. Absorbance (λ_{max}) | 540 - 543 nm | [1] |
| Linear Range | 0.03 - 3.0 mg/L | [2][5] |
| Molar Absorptivity | $\sim 4.0 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ | [2][7][10] |
| Limit of Detection (LOD) | 0.005 - 0.023 mg/L | [2][11] |
| Optimal pH | 1.0 - 2.0 | [1][7] |
| Color Development Time | 5 - 10 minutes | [1][4][12] |
| Complex Stability | Stable for at least 15 minutes, can be longer | [5][13] |

Note: The limit of detection can be significantly lowered (to $\mu\text{g/L}$ or ng/L levels) using preconcentration techniques such as cloud point microextraction or high-performance liquid chromatography.[14]

Detailed Application Protocol

This protocol is based on established methods, including EPA Method 7196A, for the colorimetric determination of hexavalent chromium in aqueous samples.[4][10]

1. Scope and Applicability This method is suitable for determining the concentration of dissolved hexavalent chromium in drinking water, surface water, and various industrial wastewater samples containing 0.5 to 50 mg/L of Cr(VI).[10] Samples with higher concentrations must be diluted.

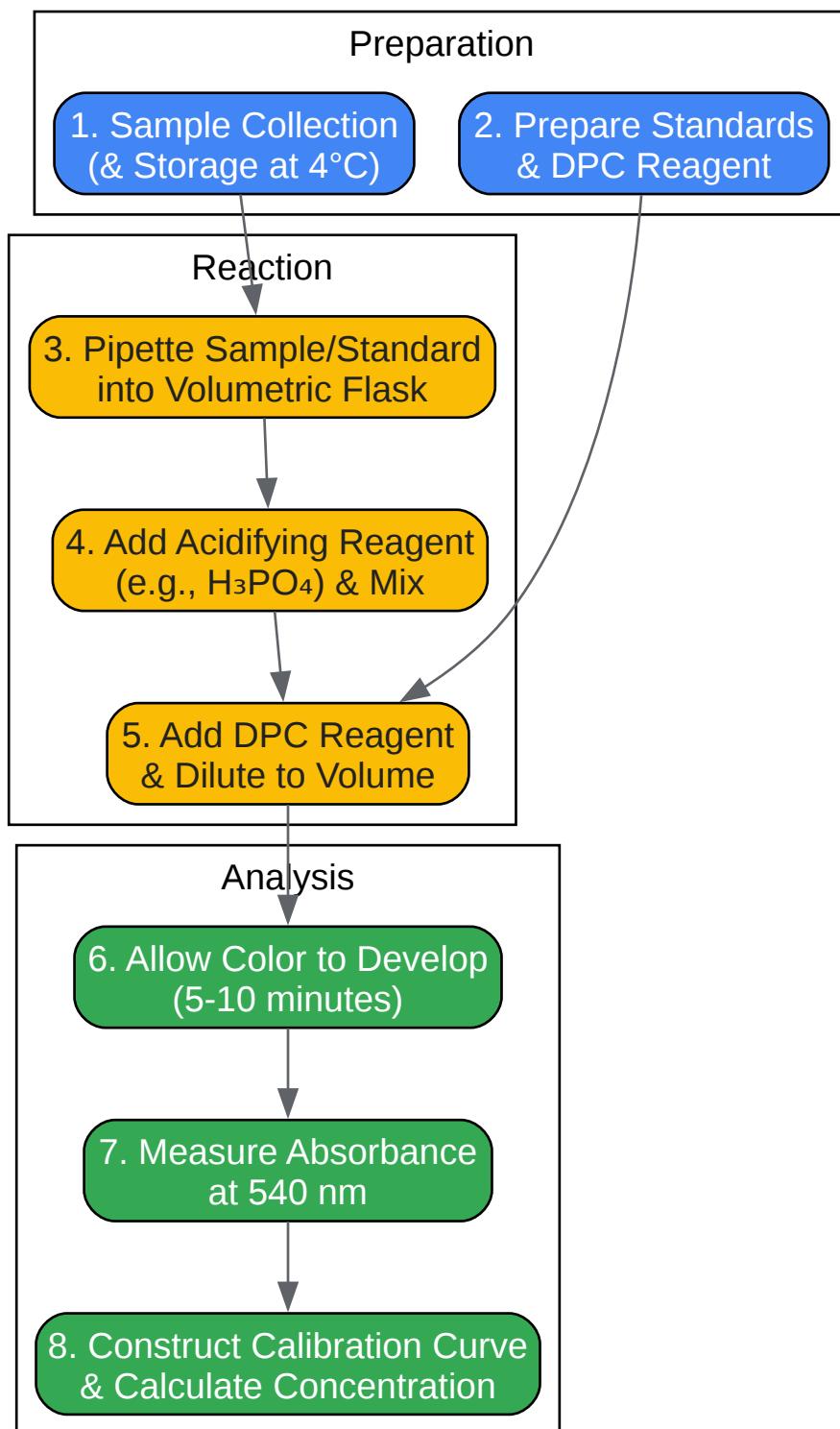
2. Potential Interferences

- **Iron (Fe^{3+}):** Ferric ions can interfere, but this is typically overcome by the addition of phosphoric acid or a fluoride salt like NaF.[1][12]
- **Molybdenum (Mo), Vanadium (V), Mercury (Hg):** These metals can form colored complexes with diphenylcarbazide if present in high concentrations.[10]

3. Apparatus and Reagents

- Spectrophotometer: Capable of measuring absorbance at 540 nm with a light path of 1 cm or longer.
- Glassware: Volumetric flasks, pipettes, beakers. All glassware should be acid-washed (e.g., soaked in 0.1 M HNO₃ for 24 hours) and rinsed with reagent water.[\[1\]](#)
- Reagent Water: Deionized or distilled water, free of chromium.
- 1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of analytical reagent-grade acetone.[\[10\]](#) Store in a brown bottle and discard if the solution becomes discolored. This reagent should be prepared fresh as needed or weekly.[\[4\]](#)
- Acidifying Reagent:
 - Sulfuric Acid (H₂SO₄), 10% (v/v): Slowly add 10 mL of concentrated H₂SO₄ to 90 mL of reagent water.[\[10\]](#)
 - OR Phosphoric Acid (H₃PO₄), 1 M: Prepare by appropriate dilution of concentrated H₃PO₄.[\[1\]](#)
- Chromium(VI) Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 100°C for one hour, in reagent water and dilute to 1 L.[\[15\]](#) Commercially available certified stock solutions are also suitable.
- Chromium(VI) Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mg/L).[\[1\]](#) These should be prepared daily.

4. Experimental Procedure



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Caption: Standard workflow for Cr(VI) analysis.

Step-by-Step Protocol:

- Sample Preparation: If the sample contains particulate matter, filter it through a 0.45 μm filter.
- Pipetting: Transfer a known volume (e.g., 95 mL) of the sample or standard solution into a 100 mL volumetric flask. Prepare a reagent blank using reagent water instead of the sample.
- Acidification: Add 3.0 mL of 1 M H_3PO_4 (or an equivalent amount of another suitable acid) to the flask and mix well.[\[1\]](#)[\[12\]](#)
- Reagent Addition: Add 2.0 mL of the 0.25% DPC solution, mix thoroughly, and dilute to the 100 mL mark with reagent water.[\[10\]](#)
- Color Development: Allow the solution to stand for 5 to 10 minutes for the magenta color to fully develop. The color is generally stable for at least 15-30 minutes, but prolonged standing should be avoided.[\[5\]](#)
- Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 540 nm. Zero the instrument using the reagent blank. Measure the absorbance of each standard and sample solution.

5. Data Analysis and Calculation

- Calibration Curve: Plot a graph of absorbance versus the concentration (mg/L) of the chromium standards. Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, demonstrating adherence to the Beer-Lambert law.[\[2\]](#)
- Concentration Determination: Use the equation of the line from the linear regression ($y = mx + c$, where y is absorbance and x is concentration) to calculate the concentration of Cr(VI) in the unknown samples based on their measured absorbance.

$$\text{Concentration (mg/L)} = (\text{Absorbance_sample} - \text{y-intercept}) / \text{slope}$$
[\[16\]](#)

- Dilution Factor: If the original sample was diluted, multiply the calculated concentration by the appropriate dilution factor to obtain the final concentration in the original sample.

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